2,7-Dimethoxynaphthalene

Electrosynthesis Anodic oxidation Methoxylated aromatics

2,7-Dimethoxynaphthalene is an irreplaceable building block whose performance is strictly determined by its 2,7-substitution pattern. Unlike 1,5-, 1,6-, or 1,7-DMN regioisomers, 2,7-DMN follows a four-electron anodic oxidation pathway, delivers intact molecular radical cations as a charge-transfer MALDI matrix for labile polymetallic porphyrins, and exhibits TiCl₄-directed peri-diaroylation regioselectivity. Substituting any other dimethoxynaphthalene isomer will alter reaction outcomes—or fail entirely. Available in ≥98% purity. Contact us for bulk pricing.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 3469-26-9
Cat. No. B1218487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethoxynaphthalene
CAS3469-26-9
Synonyms2,7-dimethoxynaphthalene
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=CC(=C2)OC
InChIInChI=1S/C12H12O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3
InChIKeyPPKHAIRFQKFMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethoxynaphthalene (CAS 3469-26-9) Technical Identity and Procurement Baseline


2,7-Dimethoxynaphthalene (2,7-DMN) is a symmetrical dimethoxy-substituted naphthalene derivative with the molecular formula C12H12O2 and molecular weight 188.22 g/mol. The compound exists as a white to off-white crystalline powder with a melting point of 137–140 °C and boiling point of approximately 311 °C at 760 mmHg [1]. Its crystalline structure has been solved by X-ray diffraction, revealing an orthorhombic P2₁2₁2₁ space group with distinct methoxy group geometries driven by steric interactions [2]. The compound is classified as an aromatic ether building block that participates in electrophilic aromatic substitution, oxidation, reduction, and charge-transfer interactions .

Why 2,7-Dimethoxynaphthalene Cannot Be Interchanged with Other Dimethoxynaphthalene Isomers


Dimethoxynaphthalenes are not a functionally interchangeable compound class. The position of methoxy substituents on the naphthalene core dictates fundamentally distinct electronic properties, regiochemical reactivity, and application-specific performance. 2,7-DMN undergoes a four-electron anodic oxidation pathway in methanolic KOH, whereas 1,5-, 1,6-, and 1,7-dimethoxynaphthalenes proceed via a two-electron oxidation mechanism . Similarly, in MALDI mass spectrometry, 2,7-DMN uniquely functions as a charge-transfer matrix that generates predominantly molecular radical cations without extensive fragmentation, a property not shared by conventional MALDI matrices [1]. In electrophilic aroylation, 2,7-DMN exhibits distinct peri-regioselectivity and Lewis acid-dependent product distributions that differ from other regioisomers [2]. Substituting 2,7-DMN with another dimethoxynaphthalene in any of these contexts will alter reaction outcomes, analytical performance, or synthetic yields—and in some cases will fail entirely to produce the intended result.

Quantitative Differentiation Evidence for 2,7-Dimethoxynaphthalene Selection


Electron Count in Anodic Oxidation: 2,7-DMN Undergoes Four-Electron Oxidation While 1,5-/1,6-/1,7-DMN Isomers Undergo Two-Electron Oxidation

In methanolic potassium hydroxide at 0–20 °C, 2,7-dimethoxynaphthalene undergoes a four-electron anodic oxidation pathway, in stark contrast to the two-electron oxidation observed for 1,5-, 1,6-, and 1,7-dimethoxynaphthalene isomers. This mechanistic divergence is attributed to the positioning of methoxy substituents relative to the sites of oxidative attack . The four-electron oxidation class (which also includes 2-methoxynaphthalene and 1,3-, 2,3-, and 2,6-dimethoxynaphthalenes) yields fundamentally different product profiles than the two-electron oxidation class.

Electrosynthesis Anodic oxidation Methoxylated aromatics

MALDI Matrix Performance: 2,7-DMN Generates Intact Molecular Radical Cations While Traditional Matrices Cause Fragmentation of Labile Porphyrin Complexes

In matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis of zinc porphyrinate complexes with aluminum and gallium quinolinate—extremely labile species—2,7-dimethoxynaphthalene uniquely produces molecular radical cations (M⁺•) and diagnostic fragments only. Traditional matrices fail to yield the expected molecular species under identical conditions [1]. The charge-transfer mechanism enables desorption of intact ions that would otherwise undergo extensive fragmentation.

MALDI-TOF MS Charge-transfer matrix Polymetallic porphyrins

Lewis Acid-Dependent Diaroylation Regioselectivity: TiCl₄ Yields 1,8-Diaroylated Product; AlCl₃ Affords Alternative Regiochemical Outcome

Dual electrophilic aromatic substitution (ArSE) aroylation of 2,7-dimethoxynaphthalene exhibits Lewis acid-dependent regioselectivity. TiCl₄-mediated reaction readily affords the 1,8-diaroylated product, whereas AlCl₃-mediated conditions produce a distinct regiochemical outcome [1]. This tunable peri-regioselectivity arises from the unique electronic activation pattern imparted by the 2,7-dimethoxy substitution, which differs from other dimethoxynaphthalene isomers.

Electrophilic aromatic substitution Peri-regioselectivity Lewis acid catalysis

Charge-Transfer Complex Formation with TCNQ: Broad Absorption from 300 nm to 1600 nm

Electron-rich 2,7-dimethoxynaphthalene peri-dichalcogenide derivatives form charge-transfer complexes with tetracyanoquinodimethane (TCNQ) that exhibit absorption features spanning an exceptionally broad range from 300 nm to 1600 nm, covering the UV, visible, and near-infrared (NIR) regions [1]. This broad absorption profile is a direct consequence of the high electron density conferred by the 2,7-dimethoxy substitution pattern.

Charge-transfer complexes Electron-rich aromatics TCNQ

Crystal Structure Steric Distortion: CH₃O–C–C Bond Angles of 125.5° (Syn) and 114.3° (Anti) Due to Methyl–Hydrogen Interactions

Single-crystal X-ray diffraction analysis of 2,7-dimethoxynaphthalene reveals that steric interaction between the methoxy methyl groups and adjacent peri-hydrogen atoms causes significant opening of the CH₃O–C–C bond angles. The angle is 125.5° (3) when the methyl group is syn to the hydrogen and 114.3° (3) when anti [1]. The fused naphthalene rings exhibit an average deviation from planarity of 0.013 Å with a maximum of 0.027 Å [1].

X-ray crystallography Steric effects Conformational analysis

Chemospecific and Regioselective Ethereal Methyl–Oxygen Bond Cleavage at the β(2)-Position of 1-Monoaroylated Derivatives

AlCl₃-mediated cleavage of the ethereal methyl–oxygen bond in aroylated 2,7-dimethoxynaphthalene derivatives proceeds chemospecifically and regioselectively at the β(2)-position of 1-monoaroylated 2,7-DMN. This selective bond scission is not observed with other substitution patterns and is attributed to the combined directing effects of the aroyl group and the 7-methoxy substituent [1].

Regioselective cleavage AlCl₃-mediated demethylation Aroylated naphthalenes

Evidence-Based Application Scenarios for 2,7-Dimethoxynaphthalene in Research and Industrial Settings


MALDI-TOF MS Analysis of Fragile Coordination Complexes and Metalloporphyrins

Use 2,7-dimethoxynaphthalene as a charge-transfer MALDI matrix for the structural characterization of labile polymetallic porphyrins, including zinc porphyrinate complexes with aluminum and gallium quinolinate. This application is supported by direct comparative evidence showing that 2,7-DMN produces intact molecular radical cations where traditional matrices (DHB, CHCA, sinapinic acid) fail to yield the expected molecular species .

Electrosynthetic Routes Requiring Four-Electron Oxidation Pathway Products

Employ 2,7-dimethoxynaphthalene as a substrate in anodic oxidation reactions conducted in methanolic KOH when access to four-electron oxidation products is desired. The compound's classification in the four-electron oxidation group—distinct from the two-electron oxidation group (1,5-, 1,6-, 1,7-DMN)—determines the product profile obtained . This mechanistic classification should guide substrate selection in electrosynthetic method development.

Synthesis of 1,8-Diaroylated Naphthalene Scaffolds via TiCl₄-Mediated Aroylation

Select 2,7-dimethoxynaphthalene for TiCl₄-mediated dual electrophilic aromatic substitution aroylation to access 1,8-diaroylated naphthalene products. The compound exhibits Lewis acid-tunable regioselectivity, with TiCl₄ specifically directing peri-diaroylation . Alternative Lewis acids (e.g., AlCl₃) produce different regiochemical outcomes, providing synthetic flexibility.

Stepwise Functionalization via Regioselective Demethylation at the β(2)-Position

Apply 2,7-dimethoxynaphthalene in synthetic sequences requiring chemospecific and regioselective ethereal methyl–oxygen bond cleavage. Following 1-monoaroylation, AlCl₃-mediated demethylation occurs exclusively at the β(2)-position, enabling controlled installation of substituents for unsymmetrical naphthalene derivatives . This predictable regioselectivity streamlines multi-step syntheses of complex polycyclic targets.

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